molecular formula C18H17ClN2O2 B2848179 [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone CAS No. 199166-18-2

[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone

Katalognummer: B2848179
CAS-Nummer: 199166-18-2
Molekulargewicht: 328.8
InChI-Schlüssel: QUXKFGIKHHDINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone features a pyridazinyl core fused with a dihydro ring, substituted at the 3-position with a 4-chlorophenyl group. The methanone moiety is linked to a 4-methoxyphenyl group, conferring distinct electronic and steric properties.

Eigenschaften

IUPAC Name

[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-16-10-6-14(7-11-16)18(22)21-12-2-3-17(20-21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXKFGIKHHDINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN2O
  • CAS Number : 159799-08-3
  • Molecular Weight : 312.79 g/mol

Structure

The structure of the compound features a pyridazine ring substituted with a chlorophenyl group and a methoxyphenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors can trigger cellular responses that may be therapeutic.
  • Proteins : Interaction with proteins involved in cell signaling can influence processes such as apoptosis and proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of pyridazine derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect Observed
MCF73.79Significant growth inhibition
SF-26812.50Moderate cytotoxicity
NCI-H46042.30Reduced cell viability

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Study on MCF7 and NCI-H460 Cells :
    • Researchers synthesized various derivatives and evaluated their effects on MCF7 (breast cancer) and NCI-H460 (lung cancer) cells.
    • The compound demonstrated significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity .
  • Mechanistic Study :
    • A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
    • This pathway is crucial for eliminating malignant cells and preventing tumor progression .
  • Comparative Analysis :
    • When compared to other pyridazine derivatives, this compound showed superior activity against certain cancer types, highlighting its unique structure and potential for drug development .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial for its therapeutic application. Preliminary toxicity studies indicate that:

  • The compound has a moderate safety profile with no significant adverse effects observed at therapeutic doses.
  • Further studies are required to establish a comprehensive safety profile before clinical applications can be considered.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

Oxazepinone vs. Pyridazinyl Derivatives

  • Derivative 19 (5-(4-chlorophenyl)-2-benzyl-oxazepin-7-one): Contains a 1,3-oxazepin-7-one ring instead of pyridazinyl. Exhibits high neurological potency (comparable to baclofen) due to lipophilic benzyl substitution enhancing blood-brain barrier penetration .

Substituent Effects on Aromatic Rings

Chlorophenyl and Methoxyphenyl Modifications

  • (4-Chlorophenyl)(4-methoxyphenyl)methanamine (30f): Replaces the methanone group with an amine, increasing basicity and altering receptor interactions (e.g., CB1 receptor targeting) . NMR Data: δ 7.39–7.13 (m, 4H, chlorophenyl), 6.93–6.80 (m, 4H, methoxyphenyl) .

Functional Group Variations

Methanone vs. Oxime Derivatives

  • (4-Chlorophenyl)(4-methoxyphenyl)methanone oxime (35f): Oxime group introduces additional hydrogen-bonding sites and may enhance metal-chelating properties. Synthesized via oxime formation from the parent ketone, with 60% yield .

Pharmacological Profile Comparisons

  • Piperazinyl and Fluorophenyl Derivatives (e.g., KB-78379): Piperazinyl substitutions (e.g., [4-(3-chlorophenyl)-1-piperazinyl]) in methanone analogs show affinity for serotonin or dopamine receptors, suggesting the target compound’s methoxyphenyl group may prioritize different receptor interactions .
  • Lipophilicity and Activity: Long alkyl chains (e.g., heptdec-8-enyl in Derivative 18) in oxazepinones enhance lipophilicity and duration of action, whereas the target compound’s methoxy group balances lipophilicity and solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Activity/Properties Reference
Target Compound Pyridazinyl 4-Chlorophenyl, 4-Methoxyphenyl Potential neurological/CB1 activity N/A
Derivative 19 (Oxazepinone) 1,3-Oxazepin-7-one 4-Chlorophenyl, Benzyl High neurological potency
(4-Chlorophenyl)(4-methoxyphenyl)methanamine Methanamine 4-Chlorophenyl, 4-Methoxyphenyl CB1 receptor interaction
(4-Chlorophenyl)(4-hydroxyphenyl)methanone Methanone 4-Chlorophenyl, 4-Hydroxyphenyl Increased polarity, logP ~2.1
KB-78379 Isoxazolyl-piperazine 4-Fluorophenyl, 3-Chlorophenyl Serotonin receptor affinity

Key Findings and Implications

Structural Flexibility: The pyridazinyl core offers a balance between metabolic stability and synthetic accessibility compared to oxazepinones or piperazinyl derivatives.

Substituent Optimization : The 4-methoxyphenyl group in the target compound provides moderate lipophilicity, while hydroxyl or amine substitutions (as in analogs) alter receptor selectivity and pharmacokinetics.

Pharmacological Potential: The target compound’s structural resemblance to neuroactive analogs (e.g., Derivative 19) suggests unexplored neurological applications, warranting further in vivo studies.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions, such as the condensation of hydrazine derivatives with ketones or aldehydes. For example, reacting 4-chlorophenyl-substituted hydrazines with a methoxyphenyl ketone precursor under acidic or basic conditions can yield the dihydropyridazinyl core. Optimization includes:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Temperature control : Moderate heating (80–100°C) balances reaction speed and byproduct minimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the dihydropyridazinyl ring structure. Aromatic protons near the methoxy group show deshielding (~δ 7.3–7.8 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths. For example, the dihedral angle between the chlorophenyl and methoxyphenyl groups can be determined (e.g., ~85° in analogous structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₁₇ClN₂O₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with halogen (F, Br), electron-donating (NH₂), or bulky groups (e.g., cyclohexyl) at the 4-chlorophenyl or methoxyphenyl positions .
  • In vitro assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
  • Computational docking : Use AutoDock Vina to predict binding modes and identify critical interactions (e.g., hydrogen bonds with the pyridazinyl ring) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Validate purity : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Control experimental conditions : Standardize assay parameters (e.g., pH, temperature) to minimize variability.
  • Orthogonal assays : Confirm activity using multiple methods (e.g., cell-based vs. enzyme inhibition assays) .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (e.g., using GROMACS) to assess stability of binding poses .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energies, focusing on contributions from hydrophobic (chlorophenyl) and polar (methoxy) groups .

Q. What factors influence the compound’s stability, and how can degradation pathways be analyzed?

Methodological Answer:

  • Environmental factors : Conduct stress testing under acidic/alkaline conditions (pH 3–10) and UV exposure. Monitor degradation via LC-MS.
  • Kinetic studies : Use Arrhenius plots to predict shelf-life at different temperatures. The methoxy group may enhance stability by reducing oxidation .

Specialized Methodological Considerations

Q. What in vitro and in vivo models are suitable for assessing the compound’s toxicity profile?

Methodological Answer:

  • In vitro : HepG2 cells for hepatotoxicity screening (MTT assay) and hERG inhibition assays for cardiac risk .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate acute toxicity (LD₅₀) and organ-specific effects via histopathology .

Q. How can researchers validate the compound’s purity and identity in multi-step syntheses?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water) to detect impurities (<0.5%).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

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